molecular formula C11H9IN2O2 B14906424 n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide

n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B14906424
M. Wt: 328.11 g/mol
InChI Key: KCSKPGWOIKXNPT-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a 5-methylisoxazole core linked to a 3-iodophenyl group via a carboxamide bridge. The iodine atom at the meta position of the phenyl ring and the 3-carboxamide position on the isoxazole ring are critical structural features.

Properties

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

N-(3-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9IN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)

InChI Key

KCSKPGWOIKXNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the isoxazole ring can modulate the compound’s reactivity and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomerism: 3-Carboxamide vs. 4-Carboxamide
  • Leflunomide (5-methylisoxazole-4-carboxamide derivative): Leflunomide, a disease-modifying antirheumatic drug (DMARD), metabolizes into teriflunomide via cleavage of the isoxazole N-O bond. This metabolite inhibits dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion but also causing liver toxicity and teratogenicity . Key Difference: The 4-carboxamide position facilitates N-O bond cleavage, which is absent in 3-carboxamide analogs.
  • UTL-5 Series (5-methylisoxazole-3-carboxamide derivatives) :

    • UTL-5b, a 3-carboxamide analog, undergoes peptide bond cleavage instead of N-O bond cleavage during metabolism, avoiding DHODH inhibition and associated toxicity. Remarkably, UTL-5b exhibits hepatoprotective effects and retains anti-inflammatory activity .
Substituent Effects on the Phenyl Ring
  • N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: The hydroxyl group at the meta position confers acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319) .
  • N-(3-Chlorophenyl)-5-methylisoxazole-3-carboxamide: Chlorine, being smaller and more electronegative than iodine, may reduce lipophilicity and binding affinity compared to the iodinated analog. No direct activity data are available .

Pharmacological and Toxicological Profiles

Activity and Mechanism
Compound Mechanism of Action Key Activity
Leflunomide/Teriflunomide DHODH inhibition via N-O bond cleavage Anti-rheumatic, immunosuppressive
UTL-5b (3-carboxamide) Peptide bond cleavage; no DHODH inhibition Anti-inflammatory, hepatoprotective
N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide Unknown (predicted: non-DHODH pathway) Hypothesized anti-inflammatory
Toxicity
Compound Toxicity Profile Reference
Leflunomide/Teriflunomide High (hepatotoxicity, teratogenicity)
UTL-5b Low acute toxicity; hepatoprotective
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Moderate (oral toxicity, skin/eye irritation)

Metabolic Stability and Pathways

  • UTL-5b: Metabolized via peptide bond cleavage, producing non-toxic fragments .
  • Target Compound : Expected to follow a similar 3-carboxamide metabolic pathway, avoiding N-O bond cleavage and DHODH-related toxicity.

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